

Application Notes and Protocols for 3-Bromo-4-hydroxybenzaldehyde in Organic Reactions

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Compound of Interest

Compound Name: 3-Bromo-4-hydroxybenzaldehyde

Cat. No.: B1265673

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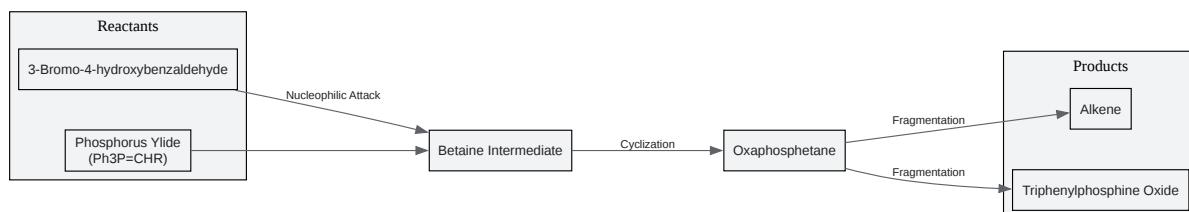
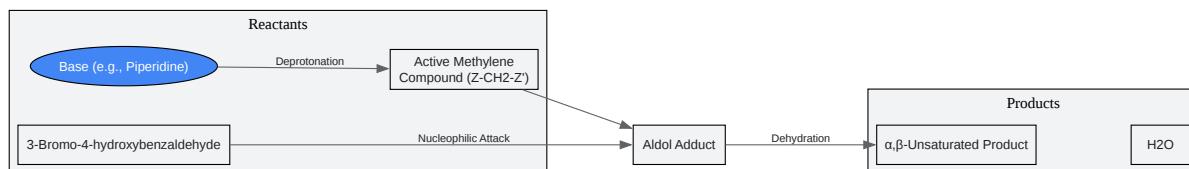
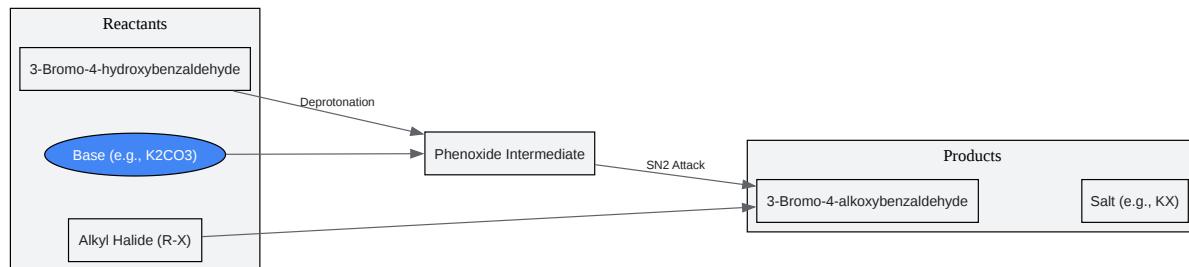
For Researchers, Scientists, and Drug Development Professionals

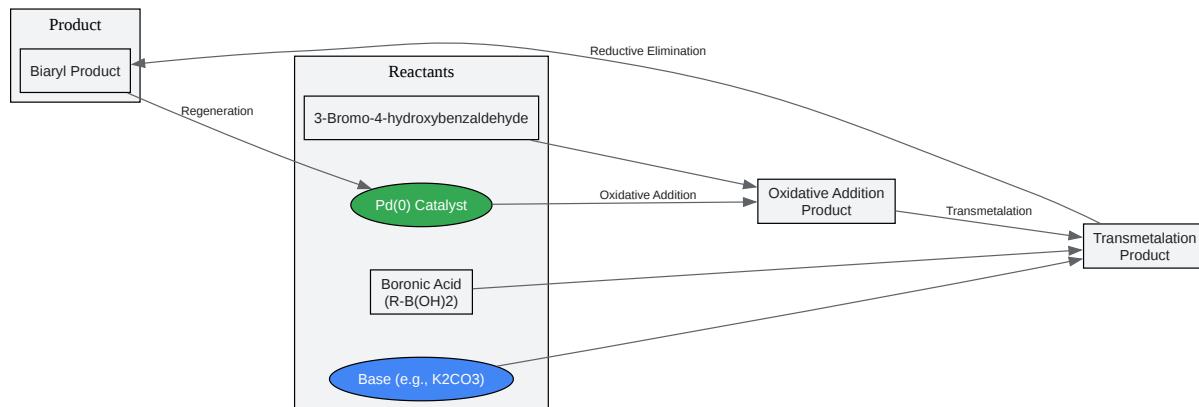
These application notes provide a comprehensive overview of the reaction mechanisms of **3-Bromo-4-hydroxybenzaldehyde**, a versatile intermediate in organic synthesis. This document details key reactions, including O-alkylation, Knoevenagel condensation, Wittig reaction, Suzuki coupling, and Ullmann condensation, providing experimental protocols and quantitative data to support researchers in the development of novel compounds.

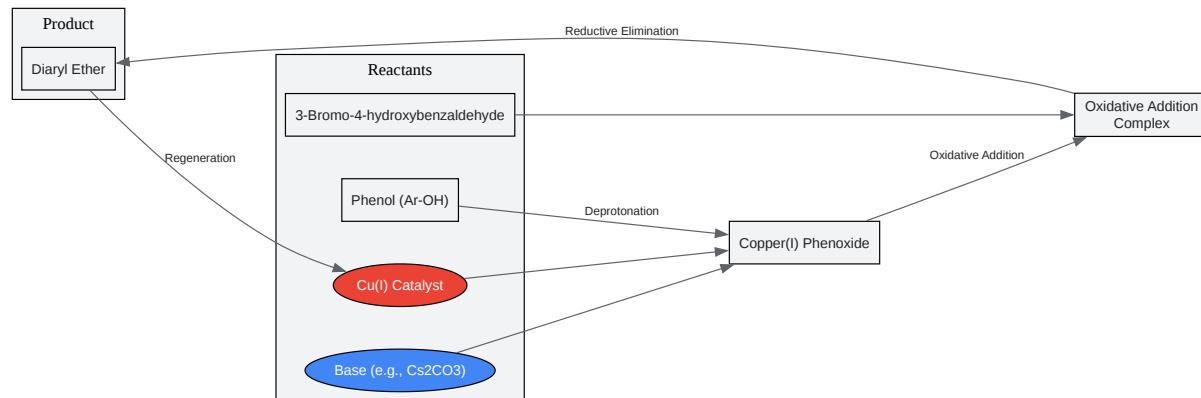
O-Alkylation of 3-Bromo-4-hydroxybenzaldehyde

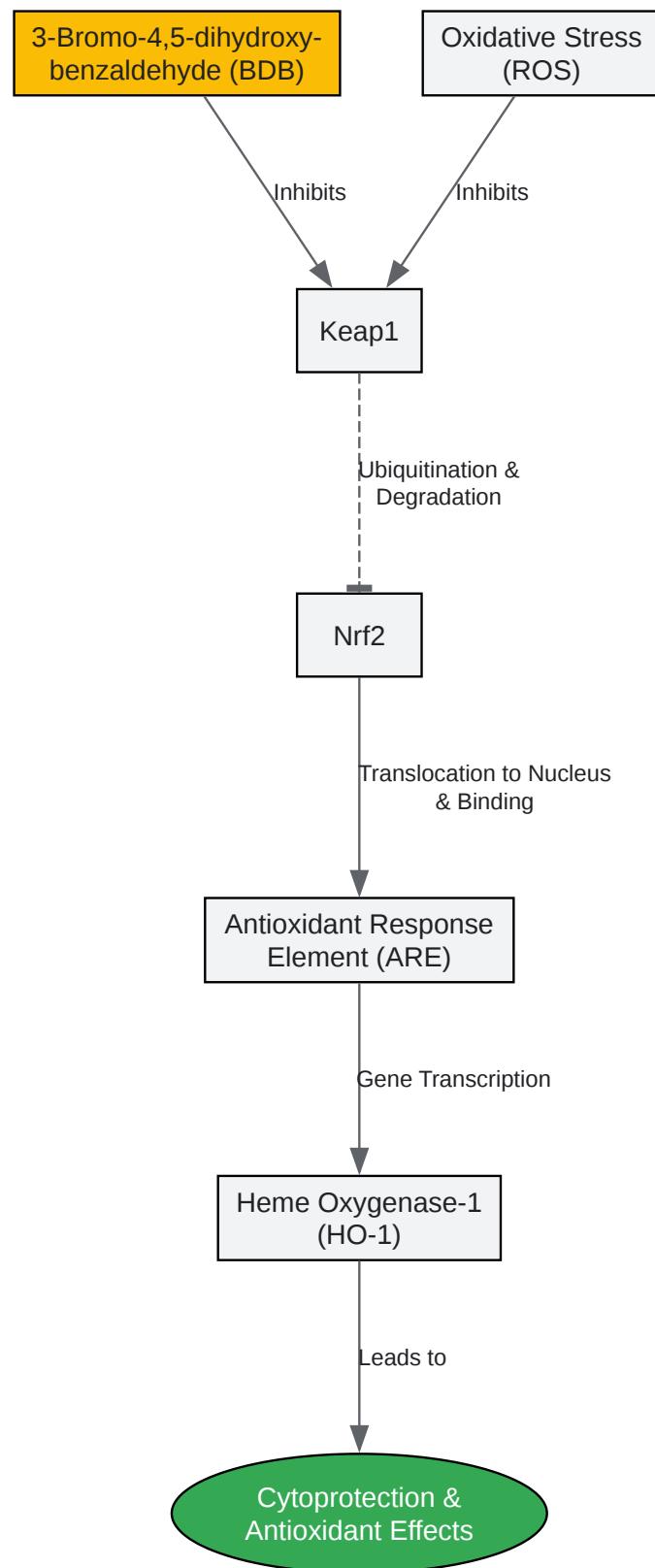
The phenolic hydroxyl group of **3-Bromo-4-hydroxybenzaldehyde** can be readily alkylated to introduce a variety of functional groups, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The Williamson ether synthesis is a classical and widely used method for this transformation.

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.







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